Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
2-Methyl-1-phenyl-2-propanyl butyrate, also known as benzyl dimethyl carbinyl butyrate or 1, 1-dimethyl-2-phenylethyl butyrate, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Methyl-1-phenyl-2-propanyl butyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-1-phenyl-2-propanyl butyrate is primarily located in the membrane (predicted from logP). 2-Methyl-1-phenyl-2-propanyl butyrate has a floral, fruity, and green taste.
Brand Name:
Vulcanchem
CAS No.:
10094-34-5
VCID:
VC21225280
InChI:
InChI=1S/C14H20O2/c1-4-8-13(15)16-14(2,3)11-12-9-6-5-7-10-12/h5-7,9-10H,4,8,11H2,1-3H3
SMILES:
CCCC(=O)OC(C)(C)CC1=CC=CC=C1
Molecular Formula:
C14H20O2
Molecular Weight:
220.31 g/mol
Butanoic acid, 1,1-dimethyl-2-phenylethyl ester
CAS No.: 10094-34-5
Cat. No.: VC21225280
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methyl-1-phenyl-2-propanyl butyrate, also known as benzyl dimethyl carbinyl butyrate or 1, 1-dimethyl-2-phenylethyl butyrate, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Methyl-1-phenyl-2-propanyl butyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-1-phenyl-2-propanyl butyrate is primarily located in the membrane (predicted from logP). 2-Methyl-1-phenyl-2-propanyl butyrate has a floral, fruity, and green taste. |
|---|---|
| CAS No. | 10094-34-5 |
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | (2-methyl-1-phenylpropan-2-yl) butanoate |
| Standard InChI | InChI=1S/C14H20O2/c1-4-8-13(15)16-14(2,3)11-12-9-6-5-7-10-12/h5-7,9-10H,4,8,11H2,1-3H3 |
| Standard InChI Key | SHSGYHAHMQLYRB-UHFFFAOYSA-N |
| SMILES | CCCC(=O)OC(C)(C)CC1=CC=CC=C1 |
| Canonical SMILES | CCCC(=O)OC(C)(C)CC1=CC=CC=C1 |
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